1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
1,3-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O3S/c1-11-12(10-15(2)14-11)20(17,18)13-4-3-5-16-6-8-19-9-7-16/h10,13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUILBVIVSCPQAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NCCCN2CCOCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,3-Dimethyl-1H-Pyrazole Core
The 1,3-dimethyl-1H-pyrazole scaffold serves as the foundational structure for subsequent functionalization. While patented routes for analogous pyrazole derivatives emphasize condensation reactions between ethyl acetoacetate, triethyl orthoformate, and acetic anhydride, modifications are required to eliminate the carboxylic acid group at position 4. A plausible route involves the cyclization of methylhydrazine with diketone precursors under controlled conditions. For instance, reacting methylhydrazine with acetylacetone (pentane-2,4-dione) in methanol at 25–35°C generates 1,3-dimethyl-1H-pyrazole through an exothermic cyclocondensation. This method avoids the formation of the carboxylic acid moiety observed in alternative pathways, thereby streamlining the synthesis of the core structure.
Nuclear magnetic resonance (NMR) data for 1,3-dimethyl-1H-pyrazole align with literature reports, featuring characteristic signals at δ 2.14 ppm (singlet, 3H, CH3 at position 3) and δ 3.77 ppm (singlet, 3H, N–CH3 at position 1). The absence of a carboxylic acid proton (typically δ ~12 ppm) confirms successful core synthesis without undesired substituents.
Sulfonation to 1,3-Dimethyl-1H-Pyrazole-4-Sulfonyl Chloride
Sulfonation at position 4 of the pyrazole ring is achieved via reaction with chlorosulfonic acid, followed by thionyl chloride treatment to stabilize the sulfonyl chloride intermediate. In a representative procedure, 1,3-dimethyl-1H-pyrazole (25 g, 260 mmol) is dissolved in chloroform (75 mL) and added dropwise to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in chloroform (175 mL) at 0°C under nitrogen. The reaction mixture is heated to 60°C for 10 hours, after which thionyl chloride (40.8 g, 343.2 mmol) is introduced to convert the sulfonic acid to the sulfonyl chloride. Cooling the mixture to 0–10°C and quenching with dichloromethane/ice-water yields the sulfonyl chloride after organic layer separation and evaporation.
Table 1. Optimization of Sulfonation Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Chlorosulfonic Acid (equiv) | 5.5 | 6.0 | 5.5 |
| Reaction Time (h) | 10 | 12 | 10 |
| Yield (%) | 78 | 82 | 85 |
The optimal protocol achieves an 85% yield of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, with purity confirmed by thin-layer chromatography (TLC) and elemental analysis.
Coupling with 3-Morpholinopropylamine
The sulfonamide bond is formed by reacting the sulfonyl chloride with 3-morpholinopropylamine in the presence of diisopropylethylamine (DIPEA) as a base. A standard procedure involves dissolving 3-morpholinopropylamine (65.5 mg, 2.7 mmol) in dichloromethane (5 vol), adding DIPEA (99.6 mg, 3.85 mmol), and introducing the sulfonyl chloride (100 mg, 2.57 mmol) at 25–30°C. After 16 hours, cold water is added to quench the reaction, and the organic layer is dried and evaporated to isolate the crude product, which is purified via column chromatography.
Table 2. Coupling Reaction Yield Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DIPEA | DCM | 25 | 16 | 71 |
| TEA | THF | 30 | 18 | 58 |
| Pyridine | Acetonitrile | 40 | 12 | 49 |
DIPEA in dichloromethane at ambient temperature provides the highest yield (71%), attributed to its superior ability to scavenge HCl and stabilize the intermediate.
Characterization and Analytical Validation
The final product is characterized by Fourier-transform infrared (FT-IR), NMR, and high-resolution mass spectrometry (HRMS). The FT-IR spectrum exhibits a sulfonamide S=O stretch at 1160 cm⁻¹ and 1340 cm⁻¹, alongside N–H bending at 1530 cm⁻¹. The ¹H NMR spectrum in DMSO-d6 reveals key resonances: δ 1.60–1.70 ppm (m, 2H, CH2 in morpholinopropyl), δ 2.30–2.40 ppm (t, 4H, morpholine CH2), δ 3.40–3.50 ppm (t, 4H, morpholine N–CH2), and δ 3.75 ppm (s, 3H, N–CH3).
Table 3. Comparative NMR Data for Key Intermediates
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Anticancer Properties
The primary application of 1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-4-sulfonamide lies in cancer therapy. Research indicates that this compound exhibits promising anticancer properties, with in vitro studies demonstrating its ability to inhibit the proliferation of various cancer cell lines. The mechanism of action involves modulation of key signaling pathways related to cell growth and apoptosis, as well as interactions with proteins involved in cancer metabolism .
Case Studies and Research Findings
- In Vitro Studies : Various studies have shown that derivatives of pyrazole-4-sulfonamide can effectively inhibit cancer cell growth without significant cytotoxicity to normal cells. For instance, the antiproliferative activity against U937 cells was assessed using the CellTiter-Glo Luminescent cell viability assay, indicating low cytotoxicity at effective concentrations .
- Mechanism Exploration : The compound's interactions with enzymes and receptors critical to cancer progression have been investigated. These interactions often involve the formation of covalent bonds or coordination complexes, enhancing its therapeutic efficacy against specific cancer types.
The biological activity of 1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-4-sulfonamide extends beyond anticancer effects. Its sulfonamide component may also confer antimicrobial properties, suggesting potential applications in treating infectious diseases.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to a decrease in the production of certain metabolites or signaling molecules, which can have therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between the target compound and related analogs:
Key Observations:
- Sulfonamide vs. Carboxamide : The target compound’s sulfonamide group (electron-withdrawing) may enhance binding to polar active sites compared to carboxamide derivatives (e.g., compound).
- Morpholine Substituents: Both the target compound and ’s analog incorporate morpholine, which improves solubility and hydrogen-bonding capacity. However, the target’s morpholinopropyl chain offers greater conformational flexibility than the rigid morpholinosulfonyl group in .
- Fluorinated Groups : BTT-3033 (4-fluorophenyl) and Example 56 (fluorophenyl-chromenyl) utilize fluorine for enhanced metabolic stability and target affinity. The absence of fluorine in the target compound suggests differing pharmacokinetic profiles.
Physicochemical Properties
- Solubility: The target compound’s morpholinopropyl group improves aqueous solubility compared to BTT-3033’s lipophilic fluorophenyl group.
- Thermal Stability : Example 56’s high melting point (211–214°C) suggests strong crystalline packing, whereas the target compound’s flexible chain may reduce crystallinity.
Biological Activity
1,3-Dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential applications in cancer therapy. Its unique structure, characterized by a pyrazole ring and a sulfonamide group, enhances its biological activity and solubility. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and comparative analysis with related compounds.
Structure and Synthesis
The compound features a pyrazole ring substituted with a sulfonamide group and a morpholinopropyl moiety. The synthesis typically involves multiple steps, including the reaction of sulfonyl chlorides with amines under optimized conditions to yield the desired product with high purity.
Anticancer Properties
1,3-Dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-4-sulfonamide has demonstrated promising anticancer activity in various studies. In vitro assays have shown that this compound inhibits the proliferation of several cancer cell lines, suggesting its potential as an effective anticancer agent.
- Mechanism of Action : The anticancer effects are believed to result from the modulation of key signaling pathways involved in cell growth and apoptosis. The compound interacts with specific proteins associated with cancer metabolism, enhancing its therapeutic efficacy .
Comparative Analysis
To contextualize the biological activity of 1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-4-sulfonamide, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Characteristics | Biological Activity | Unique Features |
|---|---|---|---|
| 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | Pyrazole ring with sulfonamide | Anticancer | Lacks morpholinopropyl side chain |
| 1-Methyl-3-phenyl-1H-pyrazole-4-sulfonamide | Phenyl substitution instead of morpholine | Moderate anticancer | Less soluble in aqueous environments |
| 4-Amino-1H-pyrazole-3-sulfonamide | Amino group on pyrazole ring | Antibacterial | Focused on antimicrobial activity |
| N-(2-hydroxypropyl)-N'-(3-morpholinopropyl)urea | Urea linkage instead of sulfonamide | Anticancer | Different mechanism targeting urea cycle |
Case Studies
Recent studies have highlighted the effectiveness of pyrazole derivatives in cancer treatment. For instance, one study reported that derivatives similar to 1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-4-sulfonamide exhibited significant inhibition against U937 cells using the CellTiter-Glo Luminescent cell viability assay. The half-maximal inhibitory concentration (IC50) values indicated strong antiproliferative effects without significant cytotoxicity .
Research Findings
Research indicates that the biological activity of pyrazole derivatives is influenced by their structural modifications. The presence of the morpholinopropyl group in 1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-4-sulfonamide enhances both solubility and biological efficacy compared to other derivatives lacking this moiety .
Additional Biological Activities
Beyond anticancer properties, pyrazole sulfonamides have been reported to possess various biological activities including antibacterial and anti-inflammatory effects. These diverse pharmacological profiles make them attractive candidates for further development in drug discovery .
Q & A
Basic: What are the standard synthetic routes for 1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-4-sulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step process:
- Pyrazole core formation : Cyclization of hydrazine derivatives with β-keto esters under acidic/basic conditions (e.g., using POCl₃ in DMF at 0°C, followed by room-temperature stirring and ethanol recrystallization) .
- Sulfonamide introduction : Reacting the pyrazole intermediate with sulfonyl chlorides in the presence of a base like triethylamine .
- Morpholine functionalization : Alkylation of the amine group with 3-morpholinopropyl halides under reflux conditions .
Optimization : Adjust solvents (e.g., DMF for solubility), temperature (controlled addition of POCl₃ to avoid exothermic side reactions), and stoichiometry (excess morpholine propyl halide for complete substitution) .
Advanced: How can computational methods like DFT or reaction path search algorithms improve the synthesis efficiency of this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent selection and reaction pathways. For example:
- Reaction path search : Identifies low-energy pathways for cyclization and sulfonamide formation, reducing trial-and-error experimentation .
- Solvent effects : Simulate polarity and dielectric constants to choose solvents that stabilize charged intermediates (e.g., DMF for sulfonation steps) .
- Kinetic modeling : Predicts optimal reaction times and temperatures using Arrhenius parameters derived from computational data .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at pyrazole N1/N3, morpholine integration) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects impurities .
- HPLC : Quantifies purity (>98% required for pharmacological studies) using reverse-phase columns and UV detection .
Advanced: How can crystallographic data resolve contradictions in reported biological activities of pyrazole-sulfonamide derivatives?
Single-crystal X-ray diffraction:
- Clarifies stereoelectronic effects (e.g., sulfonamide group orientation impacting target binding) .
- Identifies polymorphic forms that may exhibit varying solubility or stability, explaining discrepancies in bioactivity .
- Validates computational docking poses (e.g., morpholine-propyl chain flexibility affecting receptor interactions) .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s anti-proliferative activity?
- MTT/XTT assays : Measure cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining to differentiate necrotic vs. apoptotic pathways .
- Enzyme inhibition : Kinase assays (e.g., EGFR or CDK2) to identify mechanistic targets .
Advanced: How can researchers address discrepancies between in vitro and in vivo pharmacological data for this compound?
- Pharmacokinetic profiling : Assess bioavailability (oral vs. intravenous administration) using LC-MS/MS to quantify plasma concentrations .
- Metabolite identification : HR-MS/MS detects metabolic degradation products (e.g., morpholine ring oxidation) that reduce efficacy in vivo .
- Tissue distribution studies : Radiolabel the compound (³H/¹⁴C) to track accumulation in target organs .
Basic: What strategies ensure chemical stability during storage and handling of this sulfonamide derivative?
- Storage conditions : Airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the sulfonamide group .
- Stability testing : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation pathways .
- Buffering : Use phosphate-buffered solutions (pH 7.4) during biological assays to avoid sulfonamide cleavage .
Advanced: What methodologies are recommended for studying structure-activity relationships (SAR) of morpholine-containing pyrazole sulfonamides?
- Analog synthesis : Systematically vary substituents (e.g., methyl → ethyl, morpholine → piperidine) and test activity .
- Molecular docking : AutoDock Vina or Glide predicts binding affinities to targets like kinases or GPCRs .
- Free-energy perturbation (FEP) : Quantifies energy changes upon substituent modification to validate SAR trends .
Basic: How can researchers assess potential toxicity of this compound in preclinical studies?
- Ames test : Evaluates mutagenicity using Salmonella typhimurium strains TA98/TA100 .
- hERG assay : Patch-clamp electrophysiology to screen for cardiac ion channel inhibition .
- Acute toxicity : Rodent studies (OECD 423) with histopathological analysis of liver/kidney tissues .
Advanced: What experimental designs mitigate off-target effects in biological assays for this compound?
- Proteome-wide profiling : Use affinity chromatography with immobilized compound to identify unintended protein binders .
- CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
- Orthogonal assays : Combine enzymatic assays (e.g., fluorescence-based) with cellular models to confirm mechanism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
